molecular formula C33H50N8O7S B14185066 L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine CAS No. 855399-30-3

L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine

Cat. No.: B14185066
CAS No.: 855399-30-3
M. Wt: 702.9 g/mol
InChI Key: CQMWURIOBMDWCC-QFNLMCPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine is a peptide compound composed of six amino acids: cysteine, isoleucine, alanine, histidine, and phenylalanine. Peptides like this one play crucial roles in various biological processes and have significant potential in medical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

    Substitution: Various reagents, such as acylating agents, can modify amino acid side chains.

Major Products

The major products of these reactions include modified peptides with altered functional groups, which can impact the peptide’s biological activity and stability.

Scientific Research Applications

L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component of peptide-based vaccines.

    Industry: Utilized in the development of novel biomaterials and as a stabilizing agent in various formulations.

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-arginine
  • L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-tyrosine

Uniqueness

L-Cysteinyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-histidyl-L-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. The presence of phenylalanine, for example, can influence the peptide’s hydrophobicity and interaction with other biomolecules, differentiating it from similar peptides with different amino acid compositions.

Properties

CAS No.

855399-30-3

Molecular Formula

C33H50N8O7S

Molecular Weight

702.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C33H50N8O7S/c1-6-18(3)26(41-29(43)23(34)16-49)31(45)37-20(5)28(42)40-27(19(4)7-2)32(46)38-24(14-22-15-35-17-36-22)30(44)39-25(33(47)48)13-21-11-9-8-10-12-21/h8-12,15,17-20,23-27,49H,6-7,13-14,16,34H2,1-5H3,(H,35,36)(H,37,45)(H,38,46)(H,39,44)(H,40,42)(H,41,43)(H,47,48)/t18-,19-,20-,23-,24-,25-,26-,27-/m0/s1

InChI Key

CQMWURIOBMDWCC-QFNLMCPGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.